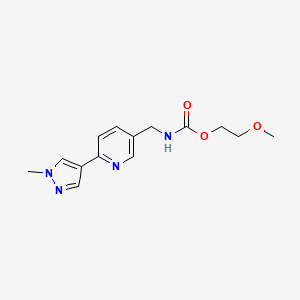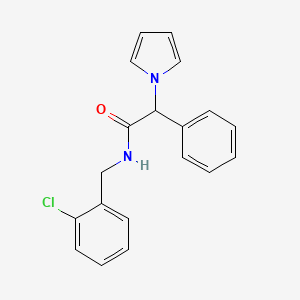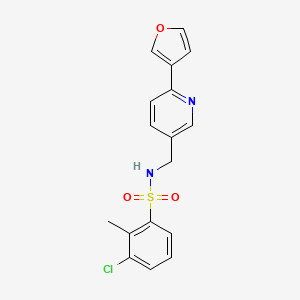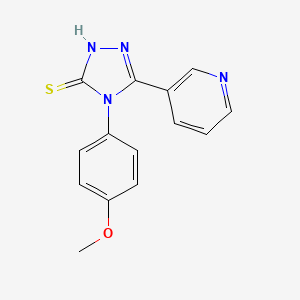
4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol, also known as MPTT, is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic applications. MPTT is a member of the 1,2,4-triazole family, which has been found to exhibit various biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. In
Scientific Research Applications
Metabolism and Structural Analysis : The study of a related compound, morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate, involved its metabolism and structural determination. The main metabolite's structure was determined using chromatography and mass spectrometry, suggesting potential applications in pharmaceutical analysis (Varynskyi & Kaplaushenko, 2020).
Synthesis and Antimicrobial Activities : Research on synthesizing new 1,2,4-triazoles from isonicotinic acid hydrazide demonstrated their antimicrobial activities. These compounds, including variants of the 4-(4-methoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol, showed good to moderate antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Bayrak et al., 2009).
Corrosion Inhibition Properties : A study on Schiff’s bases of pyridyl substituted triazoles, including derivatives of this compound, demonstrated their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solutions. The study used density function theory methods to investigate the molecular structure's effect on inhibition efficiency (Ansari et al., 2014).
Cholinesterase Inhibition : Research on S-alkylated derivatives of 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols, closely related to the compound , explored their potential as cholinesterase inhibitors. These compounds demonstrated significant inhibitory potential against cholinesterase enzymes, indicating possible applications in treating conditions like Alzheimer's disease (Arfan et al., 2018).
properties
IUPAC Name |
4-(4-methoxyphenyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS/c1-19-12-6-4-11(5-7-12)18-13(16-17-14(18)20)10-3-2-8-15-9-10/h2-9H,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROUSSBBLMAAIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NNC2=S)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

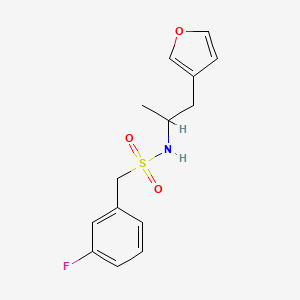
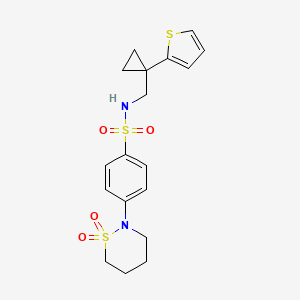
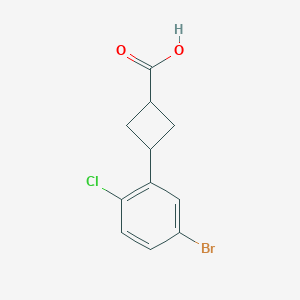
![[(2R,3S)-1-Methyl-2-phenylpiperidin-3-yl]methanamine](/img/structure/B2428904.png)
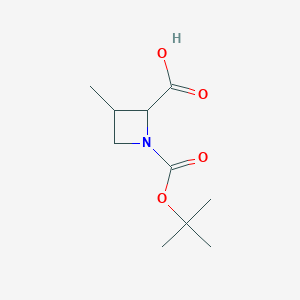
![4-benzyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2428906.png)
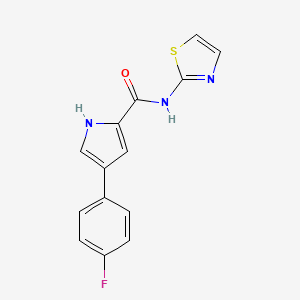
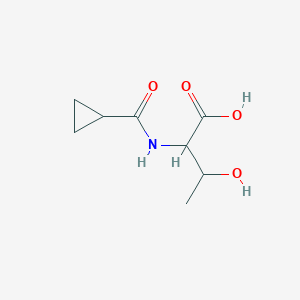
![N-[[4-(1H-1,2,4-Triazol-5-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2428911.png)
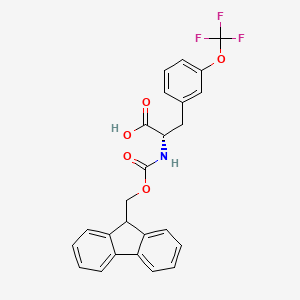
![N-[4-(3-amino-4-cyano-1H-pyrazol-1-yl)phenyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2428914.png)
